methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride
Description
Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and a methylamine moiety at the 5-position, stabilized as a hydrochloride salt. The compound’s structure combines the electron-rich triazole ring with a basic amine group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-7-4-8-9(5)2;/h4,6H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNJSCNTLSHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 2-methyl-1,2,4-triazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures ranging from 0-25°C.
Major Products Formed
Oxidation: Corresponding oxides of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride with structurally related compounds, emphasizing substituent variations, physicochemical properties, and functional roles.
Table 1: Key Comparative Data
Key Observations:
Core Heterocycle Variations :
- The target compound’s 1,2,4-triazole ring is substituted at the 1- and 5-positions. In contrast, analogs like [(4-methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride feature a 4-methylated triazole ring, altering electronic properties and steric hindrance . Oxadiazole-based analogs (e.g., [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride) exhibit enhanced metabolic stability due to the oxadiazole’s lower basicity compared to triazoles .
Functional Groups: Hydroxymethyl substituents (e.g., (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride) reduce basicity but improve solubility in polar solvents .
Biological Activity :
- Triazole-amine derivatives are prominent in herbicide development. For example, [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride alters cellulose synthase (CESA) protein stability, suggesting the target compound may share similar herbicidal mechanisms .
Synthesis and Stability :
- Hydrochloride salts are preferred for their stability and solubility. However, dihydrochloride salts (e.g., [2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride) may offer enhanced crystallinity for formulation .
Commercial Availability :
- High-purity analogs (95–99%) are marketed by suppliers like Combi-Blocks and CymitQuimica, indicating industrial demand for triazole-amine derivatives in drug discovery pipelines .
Biological Activity
Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is a compound belonging to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring, which is known for its role in various biological processes. The compound's structure can be represented as follows:
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial activities. This compound has shown promising results against various bacterial and fungal strains. Research indicates that compounds with a triazole moiety can disrupt microbial cell wall synthesis and inhibit enzyme activity critical for pathogen survival .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 27.3 µM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 43.4 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger programmed cell death in tumor cells by activating apoptotic pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress induced by free radicals.
Study on Antimicrobial Efficacy
A study conducted by Alizadeh et al. demonstrated the efficacy of various triazole derivatives against resistant strains of bacteria. This compound was part of a series evaluated for its ability to combat antibiotic-resistant pathogens .
Clinical Implications in Cancer Treatment
Another significant study focused on the anticancer properties of triazole derivatives in combination therapies. The findings indicated that when used alongside conventional chemotherapeutics, this compound enhanced the overall efficacy and reduced side effects associated with treatment protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride?
- Methodological Answer : The compound can be synthesized via a Mannich-type reaction involving 1-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, and methylamine under acidic conditions (e.g., HCl). Key parameters include:
- Reaction Medium : Acidic aqueous or alcoholic solutions to stabilize intermediates .
- Temperature : Reflux (≈80–100°C) to ensure complete imine formation and subsequent methylation .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .
- Critical Analysis : Adjusting stoichiometric ratios (e.g., excess methylamine) and monitoring pH during precipitation can mitigate side products like over-alkylated derivatives .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify triazole ring protons (δ 7.8–8.2 ppm) and methylamine groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 185.06 for CHClN) .
- X-ray Crystallography : To resolve tautomeric ambiguities in the triazole ring and confirm salt formation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Solubility Considerations : Dissolve in DMSO for long-term stock solutions (10–50 mM), avoiding aqueous buffers to minimize hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., imine formation) and identify energy barriers .
- Machine Learning : Train models on datasets like Pistachio or Reaxys to predict side reactions (e.g., triazole ring oxidation) under varying conditions .
- Case Study : ICReDD’s workflow integrates computational predictions with microfluidic reactors to achieve >90% yield in one-step syntheses .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Conduct in vitro assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) across multiple cell lines .
- Mechanistic Studies : Use molecular docking to assess binding affinity to targets like CYP450 enzymes or bacterial dihydrofolate reductase .
- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC validation) to reconcile conflicting results .
Q. How does the compound’s reactivity vary under non-ambient conditions (e.g., high pH or elevated temperatures)?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 254 nm under stress conditions (e.g., pH 9–12, 60–80°C) .
- Product Identification : LC-MS to detect hydrolysis products (e.g., free triazole amines) or oxidation derivatives .
- Thermal Analysis : TGA/DSC to assess decomposition thresholds (>200°C typical for triazole salts) .
Q. What advanced techniques characterize its interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to proteins (e.g., serum albumin for pharmacokinetic profiling) .
- Cryo-EM/X-ray Crystallography : Resolve binding modes with enzymatic targets (e.g., triazole coordination to metal ions in active sites) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
